molecular formula C18H16N4OS B286799 Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No. B286799
M. Wt: 336.4 g/mol
InChI Key: VUQWOKZMLMDZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in the microorganisms. It is also thought to induce cell cycle arrest and apoptosis in cancer cells by targeting the mitochondria and inducing oxidative stress.
Biochemical and Physiological Effects
Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been shown to exhibit low toxicity towards normal cells and tissues. It has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether in lab experiments include its broad-spectrum antimicrobial and antiviral activity, low toxicity towards normal cells and tissues, and potential use as a fluorescent probe and photosensitizer. However, its limitations include the need for further studies to fully understand its mechanism of action, potential side effects, and optimal dosages for different applications.

Future Directions

There are several future directions for the research and development of Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether. These include:
1. Further studies to elucidate its mechanism of action and potential targets in microorganisms and cancer cells.
2. Optimization of its synthesis method to improve its yield and purity.
3. Investigation of its potential use as a photosensitizer for photodynamic therapy.
4. Development of new derivatives with improved activity and selectivity towards specific microorganisms and cancer cells.
5. Evaluation of its potential use in combination with other antimicrobial, antiviral, and anticancer agents to enhance their efficacy and reduce their toxicity.
Conclusion
In conclusion, Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its broad-spectrum antimicrobial and antiviral activity, low toxicity towards normal cells and tissues, and potential use as a fluorescent probe and photosensitizer make it an attractive candidate for further studies and development. However, more research is needed to fully understand its mechanism of action, potential side effects, and optimal dosages for different applications.

Synthesis Methods

The synthesis of Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves the reaction of 4-bromoanisole, 2-methylbenzylamine, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and toluene at a temperature of 110°C. The resulting product is a white solid with a purity of over 95%.

Scientific Research Applications

Methyl 4-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-5-3-4-6-14(12)11-16-19-20-18-22(16)21-17(24-18)13-7-9-15(23-2)10-8-13/h3-10H,11H2,1-2H3

InChI Key

VUQWOKZMLMDZHD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.